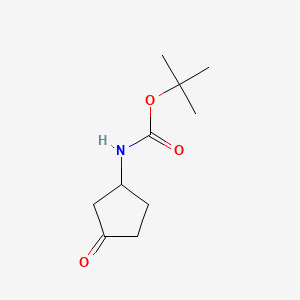

tert-Butyl (3-oxocyclopentyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-oxocyclopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7H,4-6H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOXAWYNXXEWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90699482 | |

| Record name | tert-Butyl (3-oxocyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847416-99-3 | |

| Record name | tert-Butyl (3-oxocyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl (3-oxocyclopentyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl (3-oxocyclopentyl)carbamate CAS number

An In-Depth Technical Guide to tert-Butyl (3-oxocyclopentyl)carbamate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into its chemical identity, synthesis, critical applications as a building block in medicinal chemistry, and essential safety protocols. The information presented herein is synthesized from established chemical literature and supplier technical data to ensure accuracy and practical utility.

Core Compound Identity and Properties

This compound is a bifunctional organic molecule that has gained significant traction as a versatile building block in modern organic synthesis, particularly within pharmaceutical research. Its structure incorporates a cyclopentanone ring, which provides a rigid scaffold, a ketone functional group for further chemical elaboration, and a nitrogen atom protected by the tert-butyloxycarbonyl (Boc) group. This combination of features allows for controlled, sequential chemical modifications, making it a valuable intermediate.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 847416-99-3 [1][2][3][4].

Physicochemical Specifications

The fundamental properties of this compound are summarized below, based on data from chemical suppliers and public databases.

| Property | Value | Source(s) |

| CAS Number | 847416-99-3 | [1][2][3][5] |

| IUPAC Name | tert-butyl N-(3-oxocyclopentyl)carbamate | [5] |

| Molecular Formula | C₁₀H₁₇NO₃ | [1][2][4][5] |

| Molecular Weight | 199.25 g/mol | [1][2][4][5] |

| Synonyms | 3-(Boc-Amino)Cyclopentanone, (3-Oxo-Cyclopentyl)-Carbamic Acid Tert-Butyl Ester | [1][3][5] |

| Typical Purity | ≥97% | [2][4] |

| Physical Form | Solid | [6] |

| Storage | Room Temperature | [2][4] |

Computed Molecular Descriptors

Computational properties provide insight into the molecule's behavior in various chemical and biological environments, which is particularly useful in drug design for predicting characteristics like membrane permeability and solubility.

| Descriptor | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 55.4 Ų | [2][5] |

| LogP (Octanol-Water Partition Coeff.) | 1.63 | [2] |

| Hydrogen Bond Donors | 1 | [2][7] |

| Hydrogen Bond Acceptors | 3 | [2][7] |

| Rotatable Bonds | 1 | [2] |

Synthesis and Purification

The synthesis of this compound typically involves the protection of a primary amine. The Boc protecting group is ideal for this purpose due to its stability under a wide range of reaction conditions and its straightforward removal under moderately acidic conditions.

General Synthetic Pathway

The most common conceptual approach is the reaction of 3-aminocyclopentanone with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and highly efficient method for introducing a Boc group onto an amine. The excess diamine or the use of a non-nucleophilic base is often employed to neutralize the acidic byproduct.

Caption: General synthesis via Boc protection of an amine.

Validated Experimental Protocol: Ruthenium-Catalyzed Ring Opening

A specific synthesis has been reported involving an unexpected ruthenium-catalyzed ring-opening reaction of a 3-aza-2-oxabicyclic alkene with diethylamine.[8] This method highlights an alternative, albeit more complex, route to the target compound.

Step-by-Step Methodology:

-

Preparation: In a glove box, add 3-aza-2-oxabicyclic alkene I (91.1 mg, 0.462 mmol, 1.0 equiv.) to a small screw-cap vial containing a stir bar.

-

Catalyst Addition: Add the catalyst Cp*RuCl(COD) (17.5 mg, 0.046 mmol, 0.10 equiv.) to the same vial.

-

Reaction: Dissolve the reagents in diethylamine (1.8 ml). Seal the vial, remove it from the glove box, and heat to 313 K (40 °C) with continuous stirring for 42 hours.

-

Purification: Purify the crude product by column chromatography using a gradient of ethyl acetate in hexanes (1:9 to 1:1).

-

Crystallization: Further purify the product by static vacuum sublimation, gradually heating to 363 K, to yield clear, colorless crystals.[8]

The causality for using a ruthenium catalyst in this specific reaction lies in its ability to activate the bicyclic alkene for nucleophilic attack by the amine, leading to a ring-opening cascade that ultimately forms the cyclopentanone product.[8] The choice of diethylamine serves as both the solvent and a reactant in this transformation.

Caption: Workflow for synthesis and purification.[8]

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound stems from its identity as a bifunctional building block. The ketone can undergo a variety of carbonyl chemistry reactions (e.g., reductive amination, Wittig reactions), while the Boc-protected amine can be deprotected to reveal a primary amine for nucleophilic attack, amidation, or other coupling reactions.

Core Scaffold for Protein Degraders

This compound is explicitly categorized as a "Protein Degrader Building Block".[4] This points to its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other related degrader technologies. In this context, the cyclopentyl ring serves as a rigid and synthetically tractable linker or scaffold. It connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Caption: Conceptual role as a linker in PROTAC design.

Intermediate in Pharmaceutical Synthesis

The unique structure of this carbamate derivative makes it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). For instance, related structures have been investigated for the synthesis of drugs like Lacosamide, an anticonvulsant medication.[9] This highlights its relevance in constructing chiral centers and functionalized ring systems that are common in modern pharmaceuticals.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

Hazard Identification: According to the Globally Harmonized System (GHS) classifications, this compound presents the following hazards[5]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Self-Validating Safety Protocol: A robust safety protocol involves a multi-layered approach:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to mitigate inhalation risks.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Avoid generating dust. In case of contact with skin or eyes, flush immediately with copious amounts of water. Seek medical attention if irritation persists.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature, as recommended by suppliers.[2][4]

Conclusion

This compound (CAS: 847416-99-3) is a high-value chemical intermediate with significant applications in advanced organic synthesis and drug discovery. Its bifunctional nature, combining a reactive ketone and a protected amine on a rigid cyclopentane scaffold, makes it an exceptionally useful building block. Its role in the construction of protein degraders underscores its importance in developing next-generation therapeutics. Adherence to established synthetic protocols and rigorous safety measures will enable researchers to effectively and safely leverage the full potential of this versatile compound.

References

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). tert-butyl 3-oxocyclopentylcarbamate. Retrieved from [Link]

-

CP Lab Safety. (n.d.). tert-butyl N-(3-oxocyclopentyl)carbamate, min 97%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53427213, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23374584, tert-Butyl 3-oxocyclobutylcarbamate. Retrieved from [Link]

-

MacInnis, T. D., & Le, D. N. (2017). This compound. IUCrData, 2(10), x171445. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

-

Tummatorn, J., et al. (2012). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central, PMC3405810. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

Sources

- 1. americanelements.com [americanelements.com]

- 2. chemscene.com [chemscene.com]

- 3. tert-butyl 3-oxocyclopentylcarbamate | CAS 847416-99-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | C10H17NO3 | CID 53427213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate | 645400-44-8 [sigmaaldrich.com]

- 7. 847416-99-3 | tert-Butyl 3-oxocyclopentylcarbamate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

tert-Butyl (3-oxocyclopentyl)carbamate molecular weight

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H17NO3 | CID 53427213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. chemscene.com [chemscene.com]

- 5. calpaclab.com [calpaclab.com]

- 6. rsc.org [rsc.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

- 9. 847416-99-3 | tert-Butyl 3-oxocyclopentylcarbamate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

An In-Depth Technical Guide to tert-Butyl (3-oxocyclopentyl)carbamate: Properties, Synthesis, and Applications

Introduction

tert-Butyl (3-oxocyclopentyl)carbamate is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug discovery. Its structure, which incorporates a conformationally restricted cyclopentanone ring and a versatile tert-butoxycarbonyl (Boc)-protected amine, offers a unique scaffold for the synthesis of complex molecular architectures. The orthogonal reactivity of the ketone and the protected amine functionalities allows for sequential, controlled chemical modifications, making it an invaluable intermediate.

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthetic routes, chemical reactivity, and key applications. The insights herein are curated for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic programs, particularly in the development of novel therapeutics such as protein degraders.

Physicochemical and Structural Properties

The fundamental properties of a synthetic building block dictate its handling, reactivity, and incorporation into larger molecules. This compound is a stable, typically solid compound at room temperature.

Core Compound Identifiers and Properties

A summary of the key physicochemical data is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-(3-oxocyclopentyl)carbamate | [1] |

| CAS Number | 847416-99-3 | [1] |

| Molecular Formula | C₁₀H₁₇NO₃ | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| Synonyms | 3-(Boc-amino)cyclopentanone, (3-Oxo-cyclopentyl)-carbamic acid tert-butyl ester | [1] |

| XLogP3 | 0.8 | [1] |

| Topological Polar Surface Area (TPSA) | 55.4 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

Structural Analysis

The chemical structure of this compound is fundamental to its utility.

Caption: Chemical structure of this compound.

X-ray crystallography studies have revealed that the five-membered cyclopentanone ring adopts a slightly-twisted envelope conformation. This defined, semi-rigid structure is a desirable feature in drug design, as it can help to pre-organize appended functionalities for optimal interaction with biological targets.

Synthesis and Purification

The synthesis of this compound can be approached through several logical pathways, typically involving either the protection of a pre-existing aminoketone or the oxidation of a protected amino-alcohol.

Synthetic Pathways

Two primary strategies for synthesizing this molecule are:

-

Boc Protection of 3-Aminocyclopentanone: This direct approach involves reacting 3-aminocyclopentanone (often as a hydrochloride salt) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) to install the Boc protecting group. This is generally the most straightforward and common industrial method.

-

Oxidation of tert-Butyl (3-hydroxycyclopentyl)carbamate: A widely used laboratory-scale method involves the oxidation of the corresponding secondary alcohol, tert-butyl (3-hydroxycyclopentyl)carbamate[2][3], to the ketone. This precursor is commercially available in various stereoisomeric forms. A variety of oxidizing agents can be employed for this transformation, such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. The choice of oxidant depends on scale, desired purity, and tolerance of other functional groups.

A more novel, albeit less conventional, synthesis has been reported involving a ruthenium-catalyzed ring-opening reaction, which notably produced this compound as an unexpected product. This highlights the complex reactivity that can be accessed with specialized catalytic systems.

Caption: Common synthetic routes to the target compound.

Experimental Protocol: Oxidation of tert-Butyl (3-hydroxycyclopentyl)carbamate

This protocol provides a general methodology for the synthesis via oxidation, a common and reliable laboratory procedure.

Materials:

-

tert-Butyl (3-hydroxycyclopentyl)carbamate (1.0 equiv)

-

Dess-Martin periodinane (DMP) (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve tert-butyl (3-hydroxycyclopentyl)carbamate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin periodinane portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the layers are clear.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product is typically purified using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: Expected signals include a singlet around 1.45 ppm (9H) for the tert-butyl group, multiplets for the cyclopentyl ring protons, and a broad singlet for the N-H proton.

-

¹³C NMR: Characteristic peaks for the ketone carbonyl (~215-220 ppm), carbamate carbonyl (~155 ppm), and the quaternary carbon of the Boc group (~80 ppm) are expected.

-

Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ or [M+Na]⁺ should be observed.

-

Infrared (IR) Spectroscopy: Key stretches include a strong C=O absorption for the ketone (around 1740 cm⁻¹) and another for the carbamate C=O (around 1685-1710 cm⁻¹), along with an N-H stretch (around 3300-3400 cm⁻¹).

Chemical Reactivity and Stability

The synthetic value of this compound stems from the distinct reactivity of its two functional groups.

Reactivity of the Ketone Moiety

The cyclopentanone carbonyl group is a versatile handle for further elaboration. It can undergo a wide range of classical ketone reactions, including:

-

Reduction: Selective reduction with agents like sodium borohydride (NaBH₄) can regenerate the hydroxyl group, providing access to diastereomeric alcohols.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) forms a new C-N bond, enabling the introduction of diverse substituents.

-

Wittig Reaction: Conversion of the carbonyl to an alkene, allowing for carbon chain extension.

-

Aldol and Related Condensations: Formation of new C-C bonds at the α-position to the ketone.

Reactivity of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and predictable removal.

-

Stability: The Boc group is robust and stable under a wide range of conditions, including basic, hydrogenolytic, and mildly nucleophilic environments. This stability allows for extensive modification of the ketone moiety without premature deprotection of the amine.

-

Deprotection (Cleavage): The primary reactivity of the Boc group is its facile cleavage under acidic conditions. Treatment with strong acids, such as trifluoroacetic acid (TFA) in DCM, or hydrochloric acid (HCl) in dioxane or methanol, efficiently removes the Boc group to liberate the free amine as a salt. This unmasked amine is then available for subsequent reactions like acylation, alkylation, or sulfonylation.

Caption: Conceptual role as a scaffold in PROTAC design.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Information

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

| Acute Oral Toxicity | H302 | Harmful if swallowed |

Data sourced from PubChem GHS classifications.

Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

American Elements. This compound. American Elements. [Link]

-

CP Lab Safety. tert-butyl N-(3-oxocyclopentyl)carbamate, min 97%, 100 grams. CP Lab Safety. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

-

Ciulli, A., et al. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. [Link]

-

Steinebach, C., et al. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

-

PubChem. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. National Center for Biotechnology Information. [Link]

-

ARKAT USA, Inc. Oxidation of cyclic ene-carbamates with Oxone. ARKAT USA, Inc. [Link]

Sources

- 1. This compound | C10H17NO3 | CID 53427213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate compound with tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate [sigmaaldrich.com]

An In-Depth Technical Guide to the Structural Analysis of tert-Butyl (3-oxocyclopentyl)carbamate

Abstract

This technical guide provides a comprehensive examination of the structural analysis of tert-butyl (3-oxocyclopentyl)carbamate, a key building block in contemporary drug discovery and medicinal chemistry. Intended for researchers, scientists, and professionals in pharmaceutical development, this document delineates the core chemical and physical properties of the molecule, offers a detailed synthetic protocol, and presents a multi-faceted approach to its structural elucidation. We will delve into the theoretical underpinnings and practical applications of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide will explore the insights gained from X-ray crystallography, providing a definitive three-dimensional structural model. The overarching goal is to equip the reader with the necessary knowledge to synthesize, purify, and comprehensively characterize this versatile carbamate derivative, thereby facilitating its effective utilization in the synthesis of complex molecular architectures.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound (also known as 3-(Boc-amino)cyclopentanone) has emerged as a valuable synthetic intermediate in the field of medicinal chemistry.[1] Its structure uniquely combines a chiral cyclopentanone core with a Boc-protected amine, offering a scaffold that is amenable to a variety of chemical transformations. The cyclopentane ring system is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals.[2] The presence of the ketone functionality allows for nucleophilic additions and modifications of the ring structure, while the Boc-protected amine provides a latent nucleophilic site that can be revealed under specific acidic conditions for subsequent derivatization.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis due to its stability in a wide range of reaction conditions and its facile, selective removal.[3] This feature is particularly crucial in the multi-step synthesis of complex drug candidates, where precise control over reactive functional groups is paramount. Derivatives of this compound have been investigated for their potential as enzyme inhibitors and are utilized in the synthesis of various pharmacologically active compounds.[1][4] A thorough understanding of its structural characteristics is therefore essential for its strategic application in the design and synthesis of novel therapeutics.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is critical for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₃ | [5][6] |

| Molecular Weight | 199.25 g/mol | [5][6] |

| IUPAC Name | tert-butyl N-(3-oxocyclopentyl)carbamate | [5] |

| CAS Number | 847416-99-3 | [6] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General knowledge |

| Storage | Store at room temperature in a well-sealed container | [6] |

Synthesis and Purification

The synthesis of this compound is a critical first step for its utilization. While multiple synthetic routes may exist, a common approach involves the protection of 3-aminocyclopentanone or a related precursor. The following protocol is a representative method.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

3-Aminocyclopentanone hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

To a stirred solution of 3-aminocyclopentanone hydrochloride (1.0 eq) in dichloromethane at 0 °C, add triethylamine (2.2 eq) dropwise.

-

After stirring for 15 minutes, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the layers.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural verification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclopentanone ring, the Boc group, and the N-H proton. A representative ¹H NMR spectrum for the related compound, tert-butyl 3-oxocycloheptylcarbamate, shows a singlet for the Boc protons at approximately 1.43 ppm.[7] The protons on the cycloalkanone ring will appear as multiplets in the aliphatic region, and the N-H proton will typically be a broad singlet.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.0-5.5 | br s | 1H | NH |

| ~4.0-4.2 | m | 1H | CH -NHBoc |

| ~2.2-2.6 | m | 4H | CH ₂-C=O |

| ~1.8-2.1 | m | 2H | CH ₂ |

| 1.45 | s | 9H | -C(CH ₃)₃ |

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and experimental conditions. The cyclopentyl protons will exhibit complex splitting patterns due to diastereotopicity.

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~215-220 | C =O (ketone) |

| ~155-156 | C =O (carbamate) |

| ~79-80 | -C (CH₃)₃ |

| ~48-52 | C H-NHBoc |

| ~35-45 | C H₂ (adjacent to C=O) |

| ~25-30 | C H₂ |

| 28.4 | -C(C H₃)₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Caption: Workflow for FT-IR analysis.

The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H, C=O (ketone and carbamate), and C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, broad | N-H stretch |

| ~2970, ~2870 | Strong | C-H stretch (aliphatic) |

| ~1740 | Strong, sharp | C=O stretch (ketone) |

| ~1690 | Strong, sharp | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend (Amide II) |

| ~1390, ~1365 | Medium | C-H bend (tert-butyl) |

| ~1170 | Strong | C-O stretch (carbamate) |

The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature, allowing for the differentiation of the ketone and carbamate functionalities.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Under electrospray ionization (ESI) conditions, this compound is expected to form a protonated molecule [M+H]⁺ with an m/z of 200.1281.[9] A common fragmentation pathway for Boc-protected amines involves the loss of isobutylene (56 Da) and carbon dioxide (44 Da), resulting in a combined loss of 100 Da.[10]

Key Expected Ions in ESI-MS:

| m/z | Formula | Identity |

| 200.1281 | [C₁₀H₁₈NO₃]⁺ | [M+H]⁺ |

| 144.0913 | [C₆H₁₂NO₂]⁺ | [M+H - C₄H₈]⁺ |

| 100.0757 | [C₅H₁₀N]⁺ | [M+H - C₄H₈ - CO₂]⁺ |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. The crystal structure of this compound has been reported, confirming its molecular connectivity and providing insights into its solid-state conformation.

The five-membered ring adopts a slightly-twisted envelope conformation. In the crystal lattice, molecules are linked via N—H⋯O hydrogen bonds, forming chains. This intermolecular interaction is a key feature of the solid-state structure.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.[5] It is advisable to work in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

The structural analysis of this compound is a multi-faceted process that relies on a combination of spectroscopic and crystallographic techniques. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, while FT-IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and provides insights into fragmentation pathways. Finally, X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state. A thorough understanding and application of these analytical methods are essential for ensuring the identity, purity, and quality of this important synthetic building block, thereby enabling its successful application in the advancement of drug discovery and development programs.

References

-

Benchchem. tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate.

-

Fulcrand, R., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1737-1747.

-

ChemicalBook. tert-butyl 3-oxocycloheptylcarbamate synthesis.

-

Kim, J., et al. (2019). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry, 27(15), 3328-3340.

-

Ismail, N. H., et al. (2023). Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. Journal of Chemistry, 2023, 1-13.

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).

-

Benchchem. An In-depth Technical Guide to the Synthesis of tert-Butyl Carbamate from tert-Butanol.

-

Benchchem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.

-

National Center for Biotechnology Information. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

-

ResearchGate. An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one.

-

National Institute of Standards and Technology. tert-Butyl carbamate.

-

ChemicalBook. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum.

-

ChemicalBook. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.

-

PubChem. This compound.

-

PubChemLite. Tert-butyl n-[(1s)-3-oxocyclopentyl]carbamate (C10H17NO3).

-

ChemScene. This compound.

-

University of Wisconsin-Madison. 13C NMR Chemical Shifts.

-

Oregon State University. 13C NMR Chemical Shifts.

-

Journal of the Iranian Chemical Society. Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies.

-

PubChem. tert-Butyl 3-oxocyclobutylcarbamate.

-

Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid.

-

ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry.

-

Google Patents. Derivatives of benzylidene cyclohexanone, benzylidene cyclopentanone, and benzylidene acetone, and therapeutic uses thereof.

-

SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts.

-

Achmem. tert-Butyl N-[(1S)-3-oxocyclopentyl]carbamate.

-

Benchchem. Spectroscopic Analysis: A Comparative Guide to Tert-butyl Carbamates in Drug Development.

-

Benchchem. The Versatility of Tert-butyl Carbamates in Medicinal Chemistry: Applications and Protocols.

-

ResearchGate. 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164).

-

National Institute of Standards and Technology. tert-Butyl carbamate.

-

ResearchGate. FT-IR spectrum of tert-butyl...

-

PubChem. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate.

-

Benchchem. In-Depth Technical Guide to the FT-IR Analysis of Tert-butyl N-(4-azidobutyl)carbamate.

-

BLDpharm. tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate.

-

National Institute of Standards and Technology. tert-Butyl carbamate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ukm.my [ukm.my]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C10H17NO3 | CID 53427213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. tert-butyl 3-oxocycloheptylcarbamate synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 10. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NMR Spectral Data of tert-Butyl (3-oxocyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for tert-Butyl (3-oxocyclopentyl)carbamate, a key building block in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the molecule's structural features as revealed by ¹H and ¹³C NMR spectroscopy.

Introduction

This compound (also known as 3-(Boc-amino)cyclopentanone) is a valuable bifunctional molecule incorporating a ketone and a protected amine on a cyclopentyl scaffold.[1] This structure makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and receptor ligands. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide will delve into the intricacies of its ¹H and ¹³C NMR spectra, providing a solid foundation for its use in research and development.

Molecular Structure and Proton/Carbon Numbering

To facilitate a clear discussion of the NMR data, the following numbering scheme will be used for the protons and carbons of this compound.

Caption: Molecular structure of this compound with proton and carbon numbering.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound provides a wealth of information about the electronic environment of the different protons in the molecule. The following table summarizes the predicted ¹H NMR spectral data in deuterated chloroform (CDCl₃).[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.58 | br s | 1H | NH |

| 4.23 | d (J = 5 Hz) | 1H | H-3 |

| 2.63 | dd (J = 19, 7.5 Hz) | 1H | H-2a |

| 2.36 | m | 2H | H-4a, H-5a |

| 2.25 | m | 1H | H-2b |

| 2.11 | dd (J = 19, 7.5 Hz) | 1H | H-5b |

| 1.85 | m | 1H | H-4b |

| 1.45 | s | 9H | C(CH₃)₃ |

Interpretation of the ¹H NMR Spectrum:

-

tert-Butyl Group (1.45 ppm): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.45 ppm. This is a characteristic signal for the Boc protecting group and its high integration value makes it easily identifiable.

-

Cyclopentyl Protons (1.85 - 4.23 ppm): The protons on the cyclopentyl ring exhibit complex splitting patterns due to diastereotopicity and vicinal coupling.

-

H-3 (4.23 ppm): The proton attached to the carbon bearing the carbamate group (C-3) is expected to be the most deshielded of the ring protons due to the electronegativity of the adjacent nitrogen atom. Its predicted multiplicity is a doublet, likely due to coupling with one of the adjacent protons.

-

Methylene Protons α to the Carbonyl (H-2 and H-5, 2.11 - 2.63 ppm): The protons on the carbons adjacent to the carbonyl group (C-2 and C-5) are deshielded and appear in the region of 2.11-2.63 ppm. The geminal protons on these carbons are diastereotopic, meaning they are in different chemical environments and will have different chemical shifts and couple with each other. The predicted doublet of doublets for two of these protons reflects this geminal and vicinal coupling.

-

Methylene Protons β to the Carbonyl (H-4, 1.85 - 2.36 ppm): The protons on the carbon beta to the carbonyl group (C-4) are less deshielded and appear at a more upfield region of the spectrum. The complex multiplicity ("m") for these protons is a result of overlapping signals and coupling to multiple neighboring protons.

-

-

Amide Proton (4.58 ppm): The carbamate N-H proton typically appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are presented in the table below.

| Chemical Shift (δ) ppm | Assignment |

| 217.0 | C=O (ketone) |

| 155.5 | C=O (carbamate) |

| 79.5 | C(CH₃)₃ |

| 50.0 | C-3 |

| 45.0 | C-2 |

| 41.0 | C-5 |

| 35.0 | C-4 |

| 28.5 | C(CH₃)₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons (217.0 and 155.5 ppm): The two carbonyl carbons are the most deshielded carbons in the molecule. The ketone carbonyl (C=O) at approximately 217.0 ppm is significantly more downfield than the carbamate carbonyl (C=O) at around 155.5 ppm, which is a characteristic difference.

-

Quaternary Carbon of tert-Butyl Group (79.5 ppm): The quaternary carbon of the tert-butyl group appears around 79.5 ppm.

-

Cyclopentyl Carbons (35.0 - 50.0 ppm): The carbons of the cyclopentyl ring resonate in the aliphatic region.

-

C-3 (50.0 ppm): The carbon attached to the nitrogen (C-3) is the most deshielded of the ring carbons due to the electronegativity of the nitrogen atom.

-

C-2 and C-5 (45.0 and 41.0 ppm): The carbons alpha to the ketone carbonyl are deshielded and appear around 41.0-45.0 ppm.

-

C-4 (35.0 ppm): The carbon beta to the ketone (C-4) is the most upfield of the ring carbons.

-

-

Methyl Carbons of tert-Butyl Group (28.5 ppm): The three equivalent methyl carbons of the tert-butyl group give a single signal at approximately 28.5 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Caption: A standard workflow for the preparation, acquisition, and processing of NMR data.

Causality Behind Experimental Choices:

-

Solvent (CDCl₃): Deuterated chloroform is a common solvent for small organic molecules as it is relatively inert and dissolves a wide range of compounds. Its residual proton signal (at 7.26 ppm) and carbon signal (at 77.16 ppm) are well-defined and can be used for spectral referencing.

-

Concentration: A concentration of 10-20 mg in 0.6 mL of solvent is typically sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time, especially on a modern NMR spectrometer.

-

Internal Standard (TMS): Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR spectroscopy, with its signal defined as 0.00 ppm. It is chemically inert, volatile (allowing for easy sample recovery), and gives a single sharp signal that does not typically overlap with analyte signals.

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is particularly important for analyzing the complex multiplets of the cyclopentyl ring protons.

Conclusion

This technical guide provides a comprehensive overview and interpretation of the ¹H and ¹³C NMR spectral data of this compound. The provided assignments, based on predicted data and comparison with related structures, offer a robust framework for researchers utilizing this important synthetic building block. The detailed experimental protocol ensures that high-quality, reproducible NMR data can be obtained for this compound, facilitating its effective use in drug discovery and development.

References

-

iChemical. tert-butyl 3-oxocyclopentylcarbamate, CAS No. 847416-99-3. [Link]

-

PubChem. This compound. [Link]

Sources

A Comprehensive Technical Guide to the Mass Spectrometry Analysis of tert-Butyl (3-oxocyclopentyl)carbamate

Introduction

Overview of tert-Butyl (3-oxocyclopentyl)carbamate

This compound is a key chemical intermediate frequently utilized in the synthesis of complex pharmaceutical compounds. Its structure features a cyclopentanone ring, a secondary amine, and a tert-butoxycarbonyl (Boc) protecting group. The precise characterization of this molecule is paramount for ensuring the purity, stability, and identity of starting materials and intermediates in the drug development pipeline.

The Role of Mass Spectrometry in Pharmaceutical Analysis

Mass spectrometry (MS) is an indispensable analytical technique in pharmaceutical research and development, providing critical information on molecular weight, structure, purity, and quantity of synthesized compounds. For a molecule like this compound, MS analysis confirms its identity and enables the characterization of its fragmentation behavior, which is essential for metabolite identification, forced degradation studies, and reaction monitoring. This guide provides an in-depth analysis of the mass spectrometric behavior of this compound, offering field-proven insights into experimental design and data interpretation.

Physicochemical Properties and Expected Ionization Behavior

Understanding the fundamental properties of this compound is the first step in designing a robust mass spectrometry method. The presence of the polar carbamate and ketone functionalities, combined with the labile Boc group, dictates its behavior in the mass spectrometer.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₃ | [1][2] |

| Average Molecular Weight | 199.25 g/mol | [1][2] |

| Monoisotopic Mass | 199.12084340 Da | [1] |

| Topological Polar Surface Area | 55.4 Ų | [1] |

| Key Structural Features | Boc-protected amine, Cyclopentanone ring |

The molecule's polarity makes it an excellent candidate for soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Ionization Source Selection: A Rationale

The choice of ionization source is the most critical parameter in the analysis. The goal is to generate an intact molecular ion with minimal in-source fragmentation to preserve the molecular weight information.

Electrospray Ionization (ESI): The Primary Approach

ESI is the preferred method for this compound due to its "soft" nature, which is ideal for analyzing moderately polar and thermally labile molecules.[3]

-

Causality: The mechanism of ESI involves the formation of charged droplets from a solution, followed by solvent evaporation to yield gas-phase ions.[3] This process imparts minimal internal energy to the analyte, thus preserving the intact molecule. For this compound, ESI in positive ion mode will readily protonate the molecule, primarily at the carbamate nitrogen or the ketone oxygen, to form the protonated molecular ion, [M+H]⁺. This ion will be the base peak in the full scan spectrum under optimized conditions. The technique's compatibility with liquid chromatography (LC) makes it ideal for purity assessments and quantitative studies.[4][5]

Atmospheric Pressure Chemical Ionization (APCI): A Complementary Technique

APCI serves as a valuable alternative, particularly for molecules with moderate polarity and good thermal stability.[6][7]

-

Causality: APCI involves vaporizing the sample in a heated nebulizer before ionization via a corona discharge.[6][8] This process is more energetic than ESI and can sometimes induce thermal degradation if the compound is unstable.[7] However, it is less susceptible to matrix suppression than ESI and is effective for a wide range of compounds.[8] For this analyte, APCI will also predominantly generate the [M+H]⁺ ion. Comparing spectra from both ESI and APCI can provide a more comprehensive analytical picture, confirming the molecular weight and revealing potential thermal liabilities.

High-Resolution Mass Spectrum and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to structurally elucidate the compound by fragmenting the isolated precursor ion. The fragmentation pattern is highly predictable and dominated by the lability of the Boc protecting group.

The Protonated Molecular Ion ([M+H]⁺)

Using high-resolution mass spectrometry, the primary ion observed in the full scan spectrum (MS1) will be the protonated molecule at an m/z of 200.1285 , corresponding to the formula [C₁₀H₁₈NO₃]⁺.

Dominant Fragmentation Pathways of the Boc Group

The Boc group is notoriously unstable in the gas phase upon collisional activation.[9] Its fragmentation follows a well-characterized pathway, which is the most diagnostic feature in the MS/MS spectrum of this compound.

The primary fragmentation cascade involves two main steps:

-

Loss of Isobutylene (-56 Da): The initial and most favorable fragmentation is the neutral loss of isobutylene (C₄H₈) via a six-membered ring transition state, akin to a McLafferty-type rearrangement.[10][11][12] This results in a prominent fragment ion at m/z 144.0759.

-

Subsequent Loss of Carbon Dioxide (-44 Da): The intermediate carbamic acid fragment is unstable and rapidly loses carbon dioxide (CO₂) to yield the protonated 3-aminocyclopentanone. This results in a fragment ion at m/z 100.0757.

This combined loss of 100 Da (isobutylene and carbon dioxide) is a hallmark of Boc-protected amines.[10]

Caption: Primary fragmentation cascade of protonated this compound.

Secondary Fragmentation of the Cyclopentanone Moiety

Further fragmentation can occur from the cyclopentanone ring structure. Following the loss of the Boc group, the resulting protonated 3-aminocyclopentanone (m/z 100.0757) can undergo ring cleavage. A common fragmentation for cyclic ketones is the loss of ethene (C₂H₄).[13] This would produce a fragment at m/z 72.0550.

Summary of Key Ions

The following table summarizes the key ions expected in the MS/MS analysis, providing a reliable fingerprint for the identification of this compound.

| m/z (Calculated) | Formula | Description |

| 200.1285 | [C₁₀H₁₈NO₃]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 144.0759 | [C₆H₁₀NO₃]⁺ | Loss of isobutylene (-56 Da) |

| 100.0757 | [C₅H₁₀NO]⁺ | Loss of isobutylene and CO₂ (-100 Da) |

| 72.0550 | [C₃H₆NO]⁺ | Ring fragmentation; loss of ethene (-28 Da) |

Experimental Protocols

These protocols are designed to be self-validating systems. The inclusion of a system suitability standard (e.g., a compound with known fragmentation) and blank injections is critical for ensuring data integrity.

Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

LC-MS/MS System Configuration (ESI Protocol)

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

-

MS System (ESI Positive Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas (N₂): Flow rate of 600 L/hr at 350 °C.

-

MS1 Scan Range: m/z 50-300.

-

MS/MS Analysis:

-

Precursor Ion: Isolate m/z 200.13.

-

Collision Energy: Ramp from 10-30 eV to observe the full fragmentation pattern. This energy ramp is a self-validating step; the appearance and disappearance of fragments as energy increases confirms their parent-daughter relationships.

-

Collision Gas: Argon.

-

-

LC-MS/MS System Configuration (APCI Protocol)

-

LC System: Same as ESI protocol.

-

MS System (APCI Positive Mode):

Overall Analytical Workflow

The logical flow from sample receipt to final data interpretation is crucial for efficient and accurate analysis.

Caption: A streamlined workflow for the MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound is straightforward when guided by a foundational understanding of its chemical properties. The dominant analytical feature is the characteristic neutral loss of 56 Da (isobutylene) and a subsequent loss of 44 Da (CO₂) from the Boc protecting group under MS/MS conditions. Electrospray ionization is the method of choice, providing robust generation of the protonated molecular ion with high sensitivity. The protocols and insights detailed in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to achieve confident and accurate characterization of this important pharmaceutical intermediate.

References

-

Title: Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS Source: PubMed URL: [Link]

-

Title: Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening Source: National Institutes of Health (NIH) URL: [Link]

-

Title: this compound Source: PubChem URL: [Link]

-

Title: Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes Source: National Institutes of Health (NIH) URL: [Link]

-

Title: ESI+ mass spectra of four neutral insecticides from a spiked ultra-pure water sample at 20 μg/L. Source: ResearchGate URL: [Link]

-

Title: Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS and 18-Crown-6/Trifluoroacetic Acid Spiking Additives Source: SciELO URL: [Link]

-

Title: Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides Source: PubMed URL: [Link]

-

Title: I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation Source: Reddit URL: [Link]

-

Title: Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry Source: PubMed URL: [Link]

-

Title: Atmospheric-pressure chemical ionization Source: Wikipedia URL: [Link]

-

Title: The Mass Spectra of Cyclic Ketones Source: Semantic Scholar URL: [Link]

-

Title: Electrospray ionization Source: Wikipedia URL: [Link]

-

Title: Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry Source: LabX URL: [Link]

-

Title: How can I avoid the Boc-cleavage during Mass Analysis? Source: ResearchGate URL: [Link]

Sources

- 1. This compound | C10H17NO3 | CID 53427213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 7. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 8. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Mass Spectra of Cyclic Ketones | Semantic Scholar [semanticscholar.org]

tert-Butyl (3-oxocyclopentyl)carbamate solubility profile

An In-depth Technical Guide to the Solubility Profile of tert-Butyl (3-oxocyclopentyl)carbamate

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing reaction kinetics, purification strategies, and ultimate bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of this compound (MW: 199.25 g/mol ), a key building block in modern organic synthesis.[1] By integrating theoretical physicochemical properties with predictive assessments and robust, field-proven experimental protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals. We present detailed, self-validating methodologies for both thermodynamic and kinetic solubility determination, enabling research teams to generate reliable, high-quality data tailored to their specific applications, from early-stage discovery to process optimization.

Introduction: The Role of this compound in Synthesis

This compound is a bifunctional organic molecule featuring a ketone on a cyclopentyl ring and a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. This structural arrangement makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. The Boc-protected amine provides a stable, masked nitrogen nucleophile that can be deprotected under specific acidic conditions, while the cyclopentanone moiety offers a reactive site for carbon-carbon bond formation and other nucleophilic additions.

Understanding the solubility of this intermediate is not merely an academic exercise; it is critical for practical application. Solubility dictates the choice of solvent systems for reactions, influences the efficiency of extractions and crystallizations, and is a key parameter for developing analytical methods such as High-Performance Liquid Chromatography (HPLC).[2]

Core Physicochemical Properties Influencing Solubility

A molecule's solubility is governed by its intrinsic physicochemical properties. The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires analysis of specific molecular descriptors. For this compound, the key parameters are summarized below.

| Property | Value | Significance for Solubility |

| Molecular Weight | 199.25 g/mol [1][3] | Moderate molecular weight; does not inherently limit solubility in common organic solvents. |

| logP (o/w) | 0.8 - 1.63[1][3] | The positive logP value indicates a greater preference for an organic phase (octanol) over an aqueous phase, suggesting limited water solubility. |

| Topological Polar Surface Area (TPSA) | 55.4 Ų[1][3] | This value, arising from the oxygen and nitrogen atoms, suggests the molecule has capacity for polar interactions and hydrogen bonding, which can enhance solubility in polar solvents. |

| Hydrogen Bond Donors | 1[1][3] | The N-H group of the carbamate can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 3[1][3] | The two carbonyl oxygens and the ester oxygen can accept hydrogen bonds, facilitating interactions with protic solvents. |

| Melting Point | 105 - 109 °C | A relatively high melting point for a molecule of this size suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. |

Expert Interpretation: The molecular structure presents a duality. The hydrophobic tert-butyl group and cyclopentane ring drive partitioning into non-polar environments. Conversely, the carbamate and ketone functionalities (contributing to the TPSA) provide sites for hydrogen bonding and dipole-dipole interactions, which are essential for solubility in polar solvents. The calculated logP value of ~1.6 indicates that while it is more lipophilic than hydrophilic, it is not excessively so, suggesting at least partial solubility in a range of organic solvents.

Predicted Aqueous Solubility

Computational models provide a valuable baseline for aqueous solubility prior to experimental work. These algorithms use a compound's structure to estimate its solubility, offering a rapid, material-free assessment.

| Prediction Method | Predicted Solubility | Molar Equivalent | Classification |

| ESOL | 9.5 mg/mL[4] | ~47.7 mM | Soluble[4] |

| Ali et al. | 5.55 mg/mL[4] | ~27.9 mM | Moderately Soluble[4] |

These predictions classify this compound as moderately to fully soluble in water.[4] However, it is crucial to recognize that these are theoretical values. Factors such as crystalline polymorphism and pH can significantly impact experimental results. Therefore, these predictions should be used as a guide for designing experiments rather than as a substitute for empirical data.

Experimental Determination of Solubility: A Methodological Framework

In drug discovery and development, solubility is assessed in two primary forms: thermodynamic and kinetic.[5] The choice of which to measure is dictated by the stage of research and the intended application of the data.

-

Thermodynamic Solubility: This is the "gold standard" measurement, representing the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[6][7] It is a critical parameter for formulation and biopharmaceutical classification. The most reliable method for its determination is the Shake-Flask method.[6]

-

Kinetic Solubility: This measures the concentration of a compound when it begins to precipitate from a solution that was prepared by diluting a high-concentration stock (typically in DMSO) with an aqueous buffer.[5] This high-throughput screening method is invaluable in early discovery to quickly flag compounds that may have solubility liabilities in biological assays.[5][8] Nephelometry is a common technique for this assessment.[9][10][11]

Caption: Decision workflow for selecting the appropriate solubility assay.

Standardized Protocols for Solubility Profiling

The following protocols are designed as self-validating systems to ensure the generation of accurate and reproducible data.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the definitive approach for measuring equilibrium solubility.[6][7] It measures the concentration of the compound in a saturated solution after a prolonged equilibration period.

Caption: Workflow for the Shake-Flask thermodynamic solubility protocol.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial containing a known volume (e.g., 1 mL) of the test solvent. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium saturation was achieved.[12][13]

-

Equilibration: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (typically 25 °C). Agitate for at least 24 hours.[14] This extended time is critical to allow the system to reach thermodynamic equilibrium between the solid and dissolved states.

-

Phase Separation: After equilibration, allow the vials to stand for a short period to let heavy solids settle. Carefully remove an aliquot of the supernatant. To ensure no solid particulates are transferred, either centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a chemically inert, low-binding filter (e.g., a 0.45 µm PTFE syringe filter).[15]

-

Sample Preparation for Analysis: Accurately dilute a known volume of the clear supernatant into a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

-

Quantification: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. A standard calibration curve must be prepared using accurately weighed standards of the same compound batch. The solubility is then calculated by applying the dilution factor.

Protocol for High-Throughput Kinetic Solubility Screening (Nephelometry)

This method rapidly assesses the concentration at which a compound precipitates when an organic stock solution is introduced into an aqueous buffer.[11] It relies on detecting the formation of solid particles by measuring scattered light.[10]

Caption: Workflow for the kinetic solubility protocol using nephelometry.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).[8][14] Ensure the compound is fully dissolved.

-

Plate Setup: In a clear 96- or 384-well microtiter plate, dispense the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[8]

-

Compound Addition: Using a liquid handler or multichannel pipette, add small volumes of the DMSO stock solution to the buffer to create a serial dilution, achieving a range of final compound concentrations (e.g., from 200 µM down to 1 µM).[16] The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells to minimize co-solvent effects.

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25 °C or 37 °C) for a defined period, typically 1 to 2 hours.[8]

-

Measurement and Analysis: Measure the light scattering in each well using a laser nephelometer.[8] The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly elevated above the background (buffer-only wells). This precipitation point can be determined by plotting scattering intensity versus concentration.

Predicted Solubility Profile in Common Laboratory Solvents

While comprehensive experimental data is not publicly available, a scientifically sound, predictive solubility profile can be constructed based on the molecule's physicochemical properties. This serves as a practical guide for solvent selection.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Polar Protic | Slightly Soluble | The molecule has hydrogen bonding capability, but the hydrophobic tert-butyl and cyclopentyl groups limit extensive miscibility. This aligns with computational predictions. |

| Methanol / Ethanol | Polar Protic | Highly Soluble | These alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the polar carbamate group while their alkyl chains interact favorably with the non-polar moieties. |

| Acetonitrile | Polar Aprotic | Soluble | As a polar aprotic solvent, acetonitrile can engage in dipole-dipole interactions with the ketone and carbamate groups, leading to good solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful, highly polar solvent capable of disrupting the crystal lattice and solvating a wide range of compounds, including this one. |

| Dichloromethane (DCM) | Polar Aprotic | Highly Soluble | DCM is an excellent solvent for moderately polar organic compounds with protected functional groups. It will effectively solvate the entire molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | Highly Soluble | THF's ether oxygen can accept hydrogen bonds, and its cyclic structure provides good solvation for the cyclopentyl ring. |

| Ethyl Acetate | Moderately Polar | Soluble | This ester has both polar (carbonyl) and non-polar (ethyl, acetyl) characteristics, making it a good match for the dual nature of the solute. |

| Hexanes / Heptane | Non-polar | Insoluble | These non-polar alkane solvents lack the ability to form the necessary polar interactions to overcome the compound's crystal lattice energy and solvate the carbamate and ketone groups. |

Safety and Handling for Solubility Experiments

Adherence to safety protocols is paramount when handling any chemical. For this compound, the following precautions should be observed based on available safety data.[17]

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][18] Some data also suggests it may be harmful if swallowed (H302).[1][18]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[19]

-

Handling: Conduct all weighing and solution preparation in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[19] Avoid contact with skin and eyes.[19]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[20]

Conclusion

This technical guide provides a robust framework for understanding and experimentally determining the solubility of this compound. By leveraging its fundamental physicochemical properties, a predictive profile has been established, suggesting high solubility in common polar organic solvents like alcohols, DCM, and THF, and limited solubility in water and non-polar hydrocarbons. The detailed, step-by-step protocols for the "gold standard" Shake-Flask method and the high-throughput nephelometric screening provide researchers with the necessary tools to generate high-quality thermodynamic and kinetic solubility data. This information is critical for optimizing synthetic procedures, developing purification strategies, and enabling further research in the fields of medicinal chemistry and drug development.

References

- Vertex AI Search.

- Bevan, C. D., & Lloyd, R. S. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery, 29(3), 100149.

- Glomme, A., & März, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 45(11), 1-25.

- AxisPharm. Kinetic Solubility Assays Protocol.

- Ambeed.

- Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- CymitQuimica. Safety Data Sheet - tert-butyl N-(1-methyl-3-oxocyclopentyl)

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review.

- Enamine. Solubility Assay by Laser Nephelometry.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Abrahamsson, B., & Tajarobi, F. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Dehring, K. A., Workman, H. L., Miller, K. D., Mandagere, A., & Poole, S. K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 447-456.

- Chem-Impex International, Inc. MSDS of tert-butyl N-(1-methyl-3-oxocyclopentyl)

- National Center for Biotechnology Information. PubChem Compound Summary for CID 53427213, tert-Butyl (3-oxocyclopentyl)

- United States Pharmacopeia. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- BioAssay Systems. Solubility Testing – Shake Flask Method.

- Karami, H., & Rahimpour, E. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).

- Svanbäck, S., Echenard, V., & Faller, B. (2011). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical Sciences, 100(7), 2575-2579.

- NINGBO INNO PHARMCHEM CO.,LTD.

- National Center for Biotechnology Information.

- ChemScene. tert-Butyl (3-oxocyclopentyl)

- Fisher Scientific. (2010).

- SIELC Technologies. (2018).

- BLDpharm. 1260674-55-2|tert-Butyl ((3-oxocyclopentyl)methyl)

- Benchchem.

- Yang, J. W., Pan, S. C., & List, B. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 85, 1-10.

- Achmem. tert-Butyl (3-oxocyclopentyl)

Sources

- 1. This compound | C10H17NO3 | CID 53427213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. 847416-99-3 | tert-Butyl 3-oxocyclopentylcarbamate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rheolution.com [rheolution.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. bioassaysys.com [bioassaysys.com]

- 14. enamine.net [enamine.net]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. enamine.net [enamine.net]

- 17. sdsinventory.com [sdsinventory.com]

- 18. achmem.com [achmem.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. capotchem.cn [capotchem.cn]

tert-Butyl (3-oxocyclopentyl)carbamate stability under acidic conditions

An In-Depth Technical Guide to the Stability of tert-Butyl (3-oxocyclopentyl)carbamate Under Acidic Conditions

Abstract